(4-Isobutylmorpholin-2-yl)methylamine
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Overview
Description
(4-Isobutylmorpholin-2-yl)methylamine: is a chemical compound with the molecular formula C9H20N2O. It is a derivative of morpholine, featuring an isobutyl group attached to the nitrogen atom of the morpholine ring and a methylamine group attached to the second carbon of the ring. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions include the use of a strong base, such as sodium hydride, to deprotonate the morpholine, followed by the addition of isobutyl chloride. The resulting intermediate is then treated with methylamine to yield the final product.
Industrial Production Methods: In an industrial setting, the production of (4-Isobutylmorpholin-2-yl)methylamine may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
(4-Isobutylmorpholin-2-yl)methylamine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where nucleophiles replace the isobutyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Various nucleophiles, such as halides or alkyl groups, under basic or acidic conditions.
Major Products Formed:
Oxidation: 4-Isobutylmorpholin-2-one
Reduction: 4-Isobutylmorpholin-2-yl)methylamine (reduced form)
Substitution: Various substituted morpholines depending on the nucleophile used.
Scientific Research Applications
(4-Isobutylmorpholin-2-yl)methylamine: has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: Explored for its therapeutic potential in drug discovery and development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which (4-Isobutylmorpholin-2-yl)methylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating the activity of certain enzymes involved in biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(4-Isobutylmorpholin-2-yl)methylamine: can be compared with other similar compounds, such as:
Morpholine: A simpler derivative without the isobutyl group.
N-Methylmorpholine: A morpholine derivative with a methyl group attached to the nitrogen atom.
4-Butylmorpholine: A morpholine derivative with a butyl group instead of an isobutyl group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to these similar compounds.
Properties
IUPAC Name |
[4-(2-methylpropyl)morpholin-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8(2)6-11-3-4-12-9(5-10)7-11/h8-9H,3-7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLWZSHYJMTUMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCOC(C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852851-64-0 |
Source
|
Record name | [4-(2-methylpropyl)morpholin-2-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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